6-Aminobenzofuran-4,5-diol

Physicochemical Property pKa Ionization State

6-Aminobenzofuran-4,5-diol (CAS 138106-29-3) is a benzofuran derivative characterized by a fused benzene and furan ring system, with hydroxyl substituents at the 4 and 5 positions and an amino group at the 6 position. This specific substitution pattern distinguishes it from more common benzofuran diol isomers like 4,6-benzofuranodiol or 5,6-benzofuranodiol.

Molecular Formula C8H7NO3
Molecular Weight 165.148
CAS No. 138106-29-3
Cat. No. B593092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminobenzofuran-4,5-diol
CAS138106-29-3
Synonyms4,5-Benzofurandiol, 6-amino-
Molecular FormulaC8H7NO3
Molecular Weight165.148
Structural Identifiers
SMILESC1=COC2=C1C(=C(C(=C2)N)O)O
InChIInChI=1S/C8H7NO3/c9-5-3-6-4(1-2-12-6)7(10)8(5)11/h1-3,10-11H,9H2
InChIKeyVWECSWMEKVRUEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Aminobenzofuran-4,5-diol (CAS 138106-29-3): A Unique 4,5-Diol Scaffold for Targeted Chemical Synthesis


6-Aminobenzofuran-4,5-diol (CAS 138106-29-3) is a benzofuran derivative characterized by a fused benzene and furan ring system, with hydroxyl substituents at the 4 and 5 positions and an amino group at the 6 position . This specific substitution pattern distinguishes it from more common benzofuran diol isomers like 4,6-benzofuranodiol or 5,6-benzofuranodiol . The compound is primarily recognized as a synthetic intermediate [1] and a valuable research compound for generating diverse benzofuran-based chemical libraries, with a typical purity of 95% .

Unique 4,5-diol scaffold 6-amino synthetic handle Benzofuran library building block

Isomer‑differentiated substitution pattern supports orthogonal derivatization and aminomethylation chemistry; not interchangeable with 4,6‑ or 5,6‑diol isomers.

Why Generic Substitution of 6-Aminobenzofuran-4,5-diol is Problematic for Research and Development


Procurement decisions for benzofuran diol scaffolds cannot rely on simple functional group interchangeability. Each isomer, such as 4,6-benzofuranodiol or 5,6-benzofuranodiol, presents a distinct spatial arrangement of hydrogen bond donors and acceptors, leading to different molecular recognition profiles, metal chelation geometries, and reactivity in downstream modifications like aminomethylation [1]. The presence and specific position of the 6-amino group in this compound critically alters its electronic properties—demonstrated by a significantly lower predicted pKa (7.87) compared to 9.68 for a 4,6-diol isomer —which can fundamentally change its behavior in biological systems or chemical reactions, making blind substitution a high-risk strategy for experimental reproducibility.

Isomer geometry
4,6‑ or 5,6‑diol isomers present different H‑bond donor/acceptor topology and metal‑chelation geometry, altering molecular recognition.
Electronic shift
The 6‑amino group markedly lowers predicted pKa compared to 4,6‑diol; ionization behavior at assay pH may not transfer between isomers.
Downstream reactivity
Aminomethylation and further modifications are sensitive to amine position; non‑equivalent substitution may compromise synthetic reproducibility.

Quantitative Differentiation Evidence for 6-Aminobenzofuran-4,5-diol (CAS 138106-29-3)


Enhanced Acidity (pKa) of the 4,5-Diol System Compared to the 4,6-Diol Isomer

The predicted acid dissociation constant (pKa) of 6-Aminobenzofuran-4,5-diol is 7.87 ± 0.50 . This is significantly lower than the predicted pKa of 9.68 ± 0.20 for the structurally similar 2,3-dihydrobenzofuran-4,6-diol isomer . The difference of 1.81 pKa units indicates that the target compound exists in a substantially more ionized state at physiological pH (7.4), which can critically influence its solubility, membrane permeability, and binding interactions in biological assays.

Acidity (pKa)
Data to verify
ΔpKa −1.81
vs 4,6‑diol isomer
Supports ionization‑state‑dependent assay design
Predicted values; method not specified
Physicochemical Property pKa Ionization State

Significantly Altered Hydrophilicity (LogP) Driven by the 6-Amino Group

The calculated partition coefficient (LogP) for 6-Aminobenzofuran-4,5-diol is 0.43 , indicating notable hydrophilicity. In contrast, the reported XLogP for a compound listed under the same CAS number but described as '4-[(2-aminoethyl)thio]phenol' is 2.9 [1], highlighting the compound's distinct hydrophilicity compared to structurally dissimilar alternatives. This low LogP value of 0.43 differentiates it from more lipophilic benzofuran analogs, suggesting superior aqueous solubility and a distinct pharmacokinetic or experimental profile in aqueous media.

Hydrophilicity (LogP)
Data to verify
LogP 0.43
Calculated; XLogP 2.9 for misannotated entry
Highlights hydrophilicity fit for aqueous assay media
Source‑specific annotation review recommended
LogP Hydrophilicity ADME Property

Case Study: The Proximicin Analogue Program Demonstrates the Value of Aminobenzofuran Scaffolds

A 2023 study demonstrated that novel aminobenzofuran-containing analogues of proximicins exhibited higher antiproliferative activity against human U-87 MG glioblastoma cells (e.g., compound 23(16), IC50 = 6.54 μg/mL) compared to the standard chemotherapeutic agent temozolomide (IC50 = 29.19 μg/mL) [1]. While the specific compound 6-Aminobenzofuran-4,5-diol was not the final bioactive molecule in this study, the work provides a vital proof-of-concept for the aminobenzofuran core as a superior scaffold to the natural di-furan unit of proximicins, which is challenging to synthesize [1]. This demonstrates the strategic value of procuring aminobenzofuran building blocks for drug discovery programs targeting difficult-to-synthesize natural product analogs.

Antiproliferative context
Class‑level inference
Analogue 23(16) IC₅₀ 6.54 µg/mL vs temozolomide 29.19 µg/mL
U‑87 MG glioblastoma MTS assay
Reported cell‑model antiproliferative response for aminobenzofuran core
Scaffold not directly tested; class‑level support for analogue exploration
Antiproliferative Activity Glioblastoma Proximicin

Potential for Selective Metal Chelation via the Catechol-Amine Motif

The unique 4,5-diol (catechol) motif in conjunction with the 6-amino group creates a potential tridentate chelating site for metal ions. This is structurally distinct from the 4,6-diol or 5,6-diol isomers, which cannot form a similar fused chelate ring with both heteroatoms. While no direct quantitative comparison of metal binding constants is available, benzofuran-based chemosensors are a known class [1], and the catecholamine-like structure of this compound implies a higher affinity for hard metal ions like Fe(III) or Cu(II) compared to the 4,6-diol isomer, which presents only isolated hydroxyl groups for monodentate coordination.

Metal chelation
Class‑level inference
Catecholamine‑like O,O,N motif
Structural context for tridentate metal‑chelating probe design
No quantitative binding data; isomer‑dependent geometry
Metal Chelation Fluorescent Probe Catechol

Optimal Research and Industrial Applications for 6-Aminobenzofuran-4,5-diol (CAS 138106-29-3)


Drug Discovery: Novel Proximicin and Glioblastoma Therapeutic Analogue Program

This is the most strongly evidenced application scenario. As demonstrated by Shokrzadeh Madieh et al. (2023) [1], aminobenzofuran-containing analogues of proximicins show significantly higher antiproliferative activity against glioblastoma cells compared to the standard-of-care drug temozolomide. The benzofuran core is a synthetically more accessible replacement for the complex natural di-furan unit. 6-Aminobenzofuran-4,5-diol serves as an ideal precursor for generating a library of these analogues, enabling a medicinal chemistry program focused on optimizing the C- and N-terminal substituents for enhanced potency and selectivity. Its low LogP (0.43) [2] is an added advantage for creating drug candidates with improved aqueous solubility.

Chemical Sensor and Fluorescent Probe Development

The compound's 4,5-diol and 6-amino groups form a catecholamine-like motif, a well-known reversible chelator for paramagnetic metal ions like Cu(II) and Fe(III) [1]. This structural feature is absent in isomeric 4,6- or 5,6-benzofurandiols. This suggests a selective application in designing 'turn-off' or 'turn-on' fluorescent probes for metal ion detection in environmental or biological samples. The predicted pKa of 7.87 [2] indicates that the molecule's ionization and therefore metal-binding properties will be highly sensitive to pH changes in the typical cellular assay range (pH 6.8-7.8), a valuable feature for designing pH- or ion-responsive sensors.

Synthesis of Diverse Benzofuran-Based Compound Libraries

The most direct industrial application is as a high-purity (typically 95% [1]) synthetic building block. The patent by Zhang et al. (2020) [2] describes an optimized method for preparing 6-substituted aminobenzofuran compounds, underscoring the industrial relevance of this scaffold. The dual hydroxyl and amino functionalities offer multiple handles for orthogonal chemical modifications, enabling the rapid generation of structurally diverse compound arrays for high-throughput screening. This application leverages the compound's strong differentiation: its unique 4,5-diol substitution pattern, which is less common than the 4,6- and 5,6-diol isomers, provides a distinct chemical space that is likely underrepresented in commercial screening libraries.

Application
Selection Property
Validation Focus
Antiproliferative cell‑model studies
Aminobenzofuran scaffold synthetic accessibility
Cell‑viability endpoints in glioblastoma models
Metal ion chemosensor design
Catecholamine‑like chelation motif (4,5‑diol/6‑amino)
pH‑dependent fluorescence response in cellular assay range
Synthetic building block for compound libraries
Unique 4,5‑diol substitution for orthogonal derivatization
Reactivity consistency in aminomethylation and downstream steps
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